molecular formula C10H14N2S B1227913 Methiuron CAS No. 21540-35-2

Methiuron

Cat. No. B1227913
CAS RN: 21540-35-2
M. Wt: 194.3 g/mol
InChI Key: MMCJEAKINANSOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methiuron consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact mass of Methiuron is 194.087769 Da and its average mass is 194.297 Da .

Scientific Research Applications

Brain Tumor Imaging

Methiuron, particularly as 11C-methionine (MET), is significantly utilized in PET imaging for brain tumors. Its high detection rate and good lesion delineation make it an invaluable tool in diagnosing and managing cerebral gliomas, brain metastases, and differentiating between tumor recurrence and radiation necrosis (Glaudemans et al., 2013).

Methionine Production

Methiuron contributes to methionine production, especially through fermentation processes. Its applications extend to feed, food, pharmacy, and medicine, providing significant value in these industries (Willke, 2014).

Cancer Treatment Research

In cancer treatment, targeting methionine dependency of cancer cells is a promising approach. Studies have shown the efficacy of methionine-targeting treatments in inhibiting the growth of cancer cells, such as in melanoma models (Kawaguchi et al., 2018).

Biomedical Applications

Methiuron's role in biomedical applications is substantial. Its versatility in chemical modification, cellular metabolism, and metabolic derivatives paves the way for its use in treating liver diseases, cancer diagnosis, and treatment (Liu et al., 2021).

Nutrient-Related Pathways in Aquaculture

In aquaculture, methiuron's role in nutrient-related pathways significantly impacts growth performance and metabolism. This is particularly evident in studies involving species like largemouth bass, where dietary methionine influences growth-related cellular functions (Wang et al., 2021).

Environmental Impact Studies

Investigations into methiuron's environmental impact, particularly its interaction with soil and organic amendments, are crucial for understanding its behavior in agricultural contexts. Studies focus on adsorption, desorption, and leaching of methiuron in various soils (Wu et al., 2013).

Methionine Transport and Biosynthesis

Research on microbial methionine transporters is pivotal in biotechnological applications. These studies enhance our understanding of efficient methionine biosynthesis and export, which are essential in microbial production and industrial biotechnology (Mohany et al., 2021).

Methionine's Role in Metabolic Engineering

Methiuron is significant in the development of genetically-encoded nanosensors for monitoring methionine in microbial cells. This is crucial in metabolic engineering for the production of biological molecules like l-methionine (Mohsin & Ahmad, 2014).

PET Imaging Research

PET imaging using methionine derivatives, such as 18F-trifluoroborate methionine derivative, is explored for glioma imaging. These studies are aimed at developing alternatives to current imaging modalities for better diagnosis and management of brain tumors (Yang et al., 2018).

Methionine in Cellular and Biosynthetic Functions

Research on methionine's role in cellular and biosynthetic functions, particularly in pathogens like Salmonella Typhimurium, highlights its essentiality and potential as a target for antimicrobial therapy (Husna et al., 2018).

Methionine's Role in Memory and Hippocampal Function

Studies on BDNF val66met polymorphism demonstrate methionine's influence on human memory and hippocampal function, shedding light on the genetic and molecular mechanisms that underlie cognitive processes (Egan et al., 2003).

Methionine in Plant Defense

Methiuron's role in plant biology, specifically in eliciting defense responses in plants like grapevine against infections, is a vital area of study. This includes its impact on generating hydrogen peroxide and modulating defense gene expression (Boubakri et al., 2013).

Methionine in Lipid Remodeling and Cancer Cells

Research on methionine stress in cancer cells, particularly in breast cancer, reveals its significant impact on lipid remodeling. This includes the understanding of metabolic vulnerabilities and stress responses in cancer cells (Borrego et al., 2021).

properties

IUPAC Name

1,1-dimethyl-3-(3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-8-5-4-6-9(7-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCJEAKINANSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042140
Record name Methiuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methiuron

CAS RN

21540-35-2
Record name Methiuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21540-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methiuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021540352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N'-m-tolylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methiuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethyl-3-m-tolylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHIURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93CX3OK804
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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